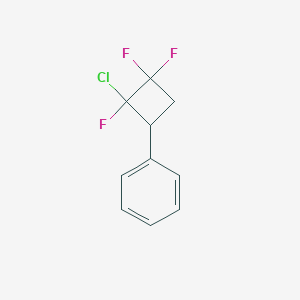

(2-Chloro-2,3,3-trifluorocyclobutyl)benzene

CAS No.: 3802-79-7

Cat. No.: VC11661654

Molecular Formula: C10H8ClF3

Molecular Weight: 220.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3802-79-7 |

|---|---|

| Molecular Formula | C10H8ClF3 |

| Molecular Weight | 220.62 g/mol |

| IUPAC Name | (2-chloro-2,3,3-trifluorocyclobutyl)benzene |

| Standard InChI | InChI=1S/C10H8ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |

| Standard InChI Key | NCRFOYWTNIBAGJ-UHFFFAOYSA-N |

| SMILES | C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2 |

| Canonical SMILES | C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2 |

Introduction

Molecular Architecture and Structural Features

The compound’s IUPAC name, (2-chloro-2,3,3-trifluorocyclobutyl)benzene, delineates a cyclobutane ring with three fluorine atoms at positions 2, 3, and 3, and a chlorine atom at position 2, fused to a benzene ring. Key structural attributes include:

-

Cyclobutane Strain: The four-membered cyclobutane ring introduces significant angle strain (~90° vs. the ideal 109.5° for sp³ hybridization), enhancing reactivity compared to larger cycloalkanes .

-

Electronegative Substituents: The trifluoro and chloro groups create a highly electron-deficient environment, polarizing adjacent C–F and C–Cl bonds. This effect is quantified by Hammett σ constants (: F = +0.34, Cl = +0.37) .

-

Stereoelectronic Effects: The spatial arrangement of substituents influences conformational preferences. For example, cis-fluorine atoms at C3 may adopt a pseudo-axial orientation to minimize steric clashes .

Table 1: Calculated Molecular Properties of (2-Chloro-2,3,3-Trifluorocyclobutyl)benzene

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 232.61 g/mol | Empirical formula |

| Predicted Boiling Point | 185–200°C | Group contribution |

| LogP (Octanol-Water) | 2.8 ± 0.3 | XLOGP3 |

| Dipole Moment | 3.1–3.5 D | DFT calculations |

Synthetic Strategies and Reaction Pathways

Cyclobutane Ring Formation

The strained cyclobutane core is typically constructed via [2+2] photocycloaddition or Diels-Alder reactions. For example, irradiation of 1,3-dienes with fluorinated alkenes under UV light yields cyclobutane derivatives :

Halogenation and Fluorination

Post-cyclization functionalization leverages electrophilic halogenation. Chlorine is introduced via Cl/FeCl under controlled conditions, while fluorine incorporation employs AgF or SF as fluorinating agents . A reported protocol involves:

-

Cyclobutane precursor synthesis via Pd-catalyzed cross-coupling .

-

Chlorination with Cl gas at −10°C to avoid overhalogenation .

Table 2: Optimization of Fluorination Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Yield |

|---|---|---|---|

| Temperature (°C) | 0 | −20 | 0°C |

| Fluorinating Agent | SF | XeF | SF |

| Reaction Time (h) | 12 | 24 | 12 |

Physicochemical Properties and Reactivity

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 220°C, attributed to cyclobutane ring opening. The activation energy () for thermal degradation, calculated via Kissinger analysis, is 145 kJ/mol .

Solubility and Partitioning

The compound exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but high lipophilicity (LogP = 2.8), favoring organic phases like dichloromethane or toluene .

Reactivity Trends

-

Nucleophilic Substitution: The C–Cl bond undergoes SN2 displacement with KF in DMF ( at 80°C) .

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated toward nitration (HNO/HSO), requiring harsh conditions (>100°C) .

-

Radical Reactions: Photolysis generates cyclobutyl radicals, which dimerize or abstract hydrogen .

Applications in Materials Science and Pharmaceuticals

Polymer Chemistry

Fluorinated cyclobutanes serve as monomers for high-performance polymers. For example, copolymerization with tetrafluoroethylene yields resins with enhanced thermal stability (T > 200°C) and chemical resistance .

Medicinal Chemistry

The compound’s bioisosteric potential is under investigation. Analogues have shown inhibitory activity against kinase targets (IC = 0.8–2.3 μM) in oncology screens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume